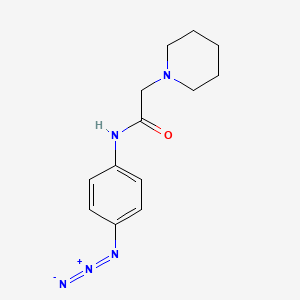
N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide: is a synthetic organic compound that features an azide group attached to a phenyl ring, which is further connected to a piperidine ring via an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Azide Group: The azide group can be introduced by reacting a suitable precursor, such as 4-bromoaniline, with sodium azide under appropriate conditions.
Acetamide Formation: The intermediate product is then reacted with chloroacetyl chloride to form the acetamide linkage.
Piperidine Introduction: Finally, the piperidine ring is introduced through nucleophilic substitution, where piperidine reacts with the acetamide intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Could be used in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The azide group could also participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
類似化合物との比較
Similar Compounds
N-(4-Aminophenyl)-2-(piperidin-1-yl)acetamide: Similar structure but with an amino group instead of an azide group.
N-(4-Nitrophenyl)-2-(piperidin-1-yl)acetamide: Contains a nitro group instead of an azide group.
N-(4-Bromophenyl)-2-(piperidin-1-yl)acetamide: Contains a bromine atom instead of an azide group.
Uniqueness
The presence of the azide group in N-(4-Azidophenyl)-2-(piperidin-1-yl)acetamide makes it unique, particularly for applications in click chemistry and bioorthogonal labeling, where the azide group can form stable triazole linkages with alkyne-containing molecules under mild conditions.
特性
CAS番号 |
921201-88-9 |
|---|---|
分子式 |
C13H17N5O |
分子量 |
259.31 g/mol |
IUPAC名 |
N-(4-azidophenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C13H17N5O/c14-17-16-12-6-4-11(5-7-12)15-13(19)10-18-8-2-1-3-9-18/h4-7H,1-3,8-10H2,(H,15,19) |
InChIキー |
OBWGBQMBSMJONL-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(=O)NC2=CC=C(C=C2)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


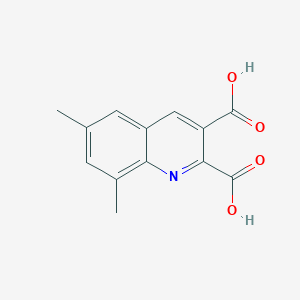
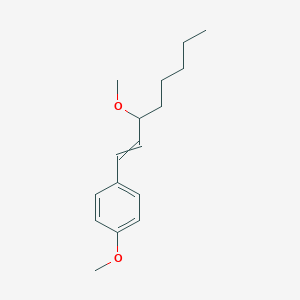
![2-{[1-(Hydroxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B12617692.png)
![2-Methyl-8-nitro-2,3-dihydropyrano[3,2-e]isoindol-1(7h)-one](/img/structure/B12617694.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(2-chlorophenyl)methanone](/img/structure/B12617702.png)
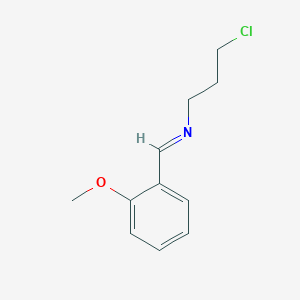
![{4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}(5-chloro-1H-indol-3-yl)acetic acid](/img/structure/B12617711.png)
![2,6-Dimethoxy-4-[[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]methyl]phenol;oxalic acid](/img/structure/B12617718.png)

![2-[(4-Methylphenyl)ethynyl]-5-phenyltellurophene](/img/structure/B12617726.png)
![2-Amino-4-[(methoxycarbonyl)amino]benzene-1-sulfonic acid](/img/structure/B12617730.png)
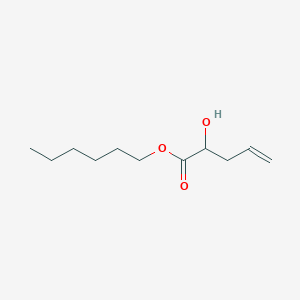
propanedioic acid](/img/structure/B12617738.png)
![2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate](/img/structure/B12617744.png)
